molecular formula C11H10ClF2N3O B11512102 1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine

1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11512102
M. Wt: 273.66 g/mol
InChI Key: KRQQRYVKQVAQNH-UHFFFAOYSA-N
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-AMINE is a chemical compound with a complex structure that includes a chlorodifluoromethoxy group attached to a phenyl ring, a methyl group, and a pyrazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-AMINE typically involves multiple steps. One common method starts with the preparation of the chlorodifluoromethoxyphenyl intermediate. This intermediate can be synthesized by reacting 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amine, and further reactions introduce the pyrazole ring and the methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will yield amines.

Scientific Research Applications

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE: This compound shares the chlorodifluoromethoxy group but has a nitro group instead of the pyrazole and methyl groups.

    4-(CHLORODIFLUOROMETHOXY)NITROBENZENE: Similar structure but lacks the pyrazole ring and methyl group.

Uniqueness

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H10ClF2N3O

Molecular Weight

273.66 g/mol

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H10ClF2N3O/c1-7-6-10(15)17(16-7)8-2-4-9(5-3-8)18-11(12,13)14/h2-6H,15H2,1H3

InChI Key

KRQQRYVKQVAQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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